

1-Methyl-5-(tributylstannyl)-1H-imidazole synthesis and characterization

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Compound of Interest

Compound Name: 1-Methyl-5-(tributylstannyl)-1H-imidazole

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An In-depth Technical Guide on the Synthesis and Characterization of **1-Methyl-5-(tributylstannyl)-1H-imidazole**

Introduction

1-Methyl-5-(tributylstannyl)-1H-imidazole is a key organometallic intermediate in organic synthesis. Its utility lies in its role as a building block in cross-coupling reactions, such as the Stille coupling, enabling the introduction of the 1-methylimidazol-5-yl moiety into complex molecules. This makes it a valuable reagent in the development of pharmaceuticals, drug candidates, and functional molecular materials.^{[1][2]} This guide provides a comprehensive overview of its synthesis and detailed characterization data.

Compound Identification:

- Chemical Name: **1-Methyl-5-(tributylstannyl)-1H-imidazole**
- CAS Number: 147716-03-8^[3]
- Molecular Formula: C₁₆H₃₂N₂Sn^[4]
- Molecular Weight: 371.15 g/mol ^[4]

Synthesis Protocol

The synthesis of **1-Methyl-5-(tributylstannyl)-1H-imidazole** is typically achieved via the deprotonation of 1-methylimidazole at the C5 position, followed by quenching the resulting lithiated intermediate with a tributyltin halide.

Experimental Protocol: Stannylation of 1-Methylimidazole

This protocol outlines a common laboratory-scale procedure for the synthesis.

Materials:

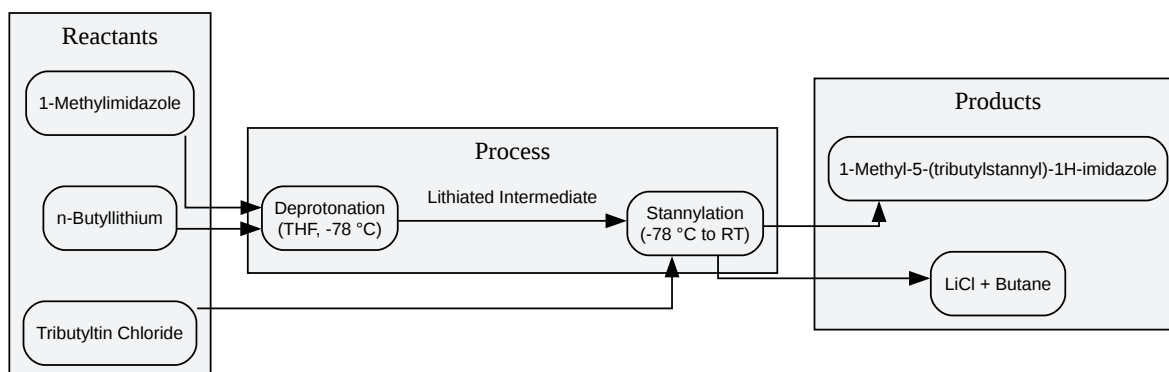
- 1-Methylimidazole
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)
- Tributyltin chloride (Bu_3SnCl)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas supply
- Standard glassware for anhydrous reactions (oven-dried)

Procedure:

- **Reaction Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
- **Initial Solution:** Under an inert atmosphere, add 1-methylimidazole (1.0 eq) to anhydrous THF. Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.

- Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
- Stannylation: Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- Workup and Quenching: Cool the reaction mixture to 0 °C with an ice bath and cautiously quench by the slow addition of saturated aqueous NH_4Cl solution.
- Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- Drying and Concentration: Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude oil by vacuum distillation to obtain **1-Methyl-5-(tributylstannyl)-1H-imidazole** as a clear liquid.

Safety Note: Organotin compounds are toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.



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Caption: Synthesis of **1-Methyl-5-(tributylstannyl)-1H-imidazole**.

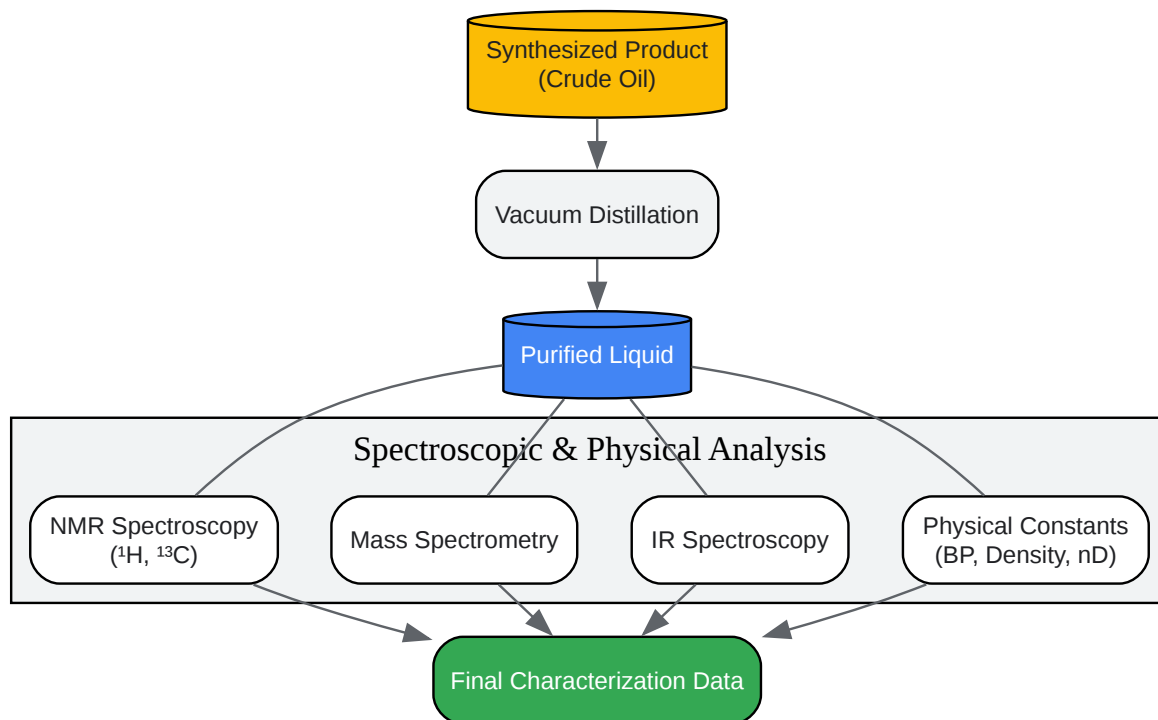
Characterization

The identity and purity of the synthesized product are confirmed using a combination of spectroscopic and physical methods.

Characterization Workflow Protocol

- Physicochemical Analysis: Measure the boiling point under vacuum, density, and refractive index. These physical constants serve as preliminary indicators of purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl_3). The proton NMR spectrum is used to confirm the presence of the methyl and tributyl groups and the protons on the imidazole ring, and their respective integrations.
 - ^{13}C NMR: The carbon NMR spectrum confirms the number of unique carbon environments in the molecule.

- Mass Spectrometry (MS): Analyze the sample to determine its molecular weight and isotopic distribution pattern, which is characteristic of the presence of a tin atom.
- Infrared (IR) Spectroscopy: Use neat liquid on a salt plate or as a thin film to obtain the IR spectrum. This helps identify characteristic functional group vibrations.



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Caption: Experimental workflow for product purification and characterization.

Data Presentation

The following tables summarize the key quantitative data for **1-Methyl-5-(tributylstannyl)-1H-imidazole**.

Table 1: Physicochemical Properties

Property	Value	References
Appearance	Liquid	[3]
Purity	≥90-95%	[2][3]
Boiling Point	160-164 °C at 2 mmHg	[3][5]
Density	1.220 g/mL at 25 °C	[3][5]
Refractive Index (n ₂₀ /D)	1.510	[3][5]
Solubility	Sparingly soluble in water	[2]

Table 2: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 300 MHz

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	References
7.61	Singlet	1H	Imidazole C2-H	[5]
7.02	Singlet	1H	Imidazole C4-H	[5]
3.67	Singlet	3H	N-CH ₃	[5]
1.48-1.56	Multiplet	6H	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃	[5]
1.29-1.37	Multiplet	6H	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃	[5]
1.09	Triplet (J = 8.4 Hz)	6H	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃	[5]
0.89	Triplet (J = 7.2 Hz)	9H	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃	[5]

Table 3: Expected ¹³C NMR Chemical Shift Ranges

No experimental data is readily available in the searched literature. The expected shifts are based on data for 1-methylimidazole and related organotin compounds.[6][7]

Assignment	Expected Chemical Shift (δ ppm)	Notes
Imidazole C5-Sn	145 - 155	Deshielded due to direct attachment to tin.
Imidazole C2	137 - 142	
Imidazole C4	128 - 132	
N-CH ₃	32 - 35	
Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃	29 - 31	
Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃	27 - 29	
Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃	13 - 15	
Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃	9 - 11	

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